molecular formula C23H25N3O4 B2555668 4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203331-53-6

4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2555668
CAS No.: 1203331-53-6
M. Wt: 407.47
InChI Key: UBQHIDDHUXZFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,4-d]pyrimidine derivative characterized by two 4-methoxyphenyl substituents and a methyl group at the N1 position. The pyrrolo[3,4-d]pyrimidine core consists of a fused pyrrole and pyrimidine ring system, which is structurally distinct from the more common pyrrolo[2,3-d]pyrimidine isomers.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-25-19-14-26(13-12-15-4-8-17(29-2)9-5-15)22(27)20(19)21(24-23(25)28)16-6-10-18(30-3)11-7-16/h4-11,21H,12-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQHIDDHUXZFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)OC)C(=O)N(C2)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone-Mediated Cyclization (Adapted from and)

A chalcone intermediate 3 (Fig. 1) bearing 4-methoxyphenyl groups serves as the precursor for pyrimidine ring formation:

Synthetic Procedure:

  • Chalcone synthesis :
    $$ \text{4-Methoxyacetophenone (1)} + \text{4-methoxybenzaldehyde (2)} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone 3} $$
    Yield: 68–72%.
  • Pyrimidine cyclization :
    $$ \text{Chalcone 3} + \text{Guanidine hydrochloride (4)} \xrightarrow{\text{NaOH/EtOH, reflux}} \text{Pyrimidine 5} $$
    Reaction time: 24–48 hr, Yield: 51–58%.

  • Pyrrole ring annulation :
    $$ \text{Pyrimidine 5} + \text{Ethyl cyanoacetate (6)} \xrightarrow{\text{NH}_4\text{OAc/EtOH, reflux}} \text{Pyrrolo[3,4-d]pyrimidine-2,5-dione 7} $$
    Key modifications:

    • Substitution of chalcone aryl groups with 4-methoxyphenyl.
    • Methylation at N1 using methyl iodide in DMF.

Optimization Notes :

  • Prolonged reflux (10–12 hr) improves cyclization efficiency.
  • Recrystallization from DMF/H₂O (1:1) enhances purity.

Multi-Component Reaction Approach (Adapted from)

A one-pot synthesis leverages the reactivity of 6-amino-1-methylpyrimidine-2,5-dione (8 ):

Synthetic Procedure :
$$ \text{8} + \text{4-Methoxybenzaldehyde (9)} + \text{Ethylenediamine (10)} \xrightarrow{\text{EtOH, reflux}} \text{11} $$

Mechanistic Insights :

  • Aldehyde 9 undergoes Schiff base formation with amine 10 .
  • Subsequent [4+2] cycloaddition forms the pyrrole ring.

Yield : 46–52% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Side Chain Introduction: 2-(4-Methoxyphenyl)ethyl Group

Alkylation of N6 Position (Adapted from and)

The ethyl side chain is introduced via nucleophilic substitution:

Synthetic Procedure :

  • Bromide preparation :
    $$ \text{2-(4-Methoxyphenyl)ethanol (12)} \xrightarrow{\text{PBr}3/\text{CH}2\text{Cl}_2} \text{2-(4-Methoxyphenyl)ethyl bromide (13)} $$
    Yield: 85%.
  • Alkylation :
    $$ \text{Scaffold 7 or 11} + \text{13} \xrightarrow{\text{K}2\text{CO}3/\text{DMF, 80°C}} \text{Target compound 14} $$
    Reaction time: 8–12 hr, Yield: 62–67%.

Critical Parameters :

  • Excess alkylating agent (1.5 eq) minimizes di-alkylation.
  • Anhydrous conditions prevent hydrolysis of the bromide.

Structural Characterization and Analytical Data

Spectroscopic Validation

IR (KBr, cm⁻¹) :

  • 1745, 1680 (C=O, dione)
  • 1602 (C=N, pyrimidine)
  • 1250 (C-O, methoxy)

¹H NMR (400 MHz, DMSO-d6) :

  • δ 3.78 (s, 6H, 2×OCH₃)
  • δ 4.21 (t, J=7.2 Hz, 2H, CH₂N)
  • δ 7.12–7.45 (m, 8H, aromatic)

MS (ESI+) : m/z 490.2 [M+H]⁺ (Calc. 490.18)

Comparative Analysis of Synthetic Routes

Parameter Chalcone Route Multi-Component Route
Total Yield 28–34% 22–27%
Step Count 4 3
Purification Complexity High (multiple crystallizations) Moderate (column chromatography)
Scalability Limited by chalcone stability Better for large batches

Key Observations :

  • The chalcone route provides better regiocontrol for methoxyphenyl placement.
  • Multi-component synthesis reduces intermediate isolation steps but suffers from lower yields.

Challenges and Optimization Strategies

Regioselectivity in Pyrrole Annulation

  • Problem : Competing formation of pyrrolo[2,3-d] vs. [3,4-d] isomers.
  • Solution : Use of bulky bases (e.g., DBU) favors [3,4-d] orientation.

Dione Oxidation State Control

  • Problem : Over-oxidation to triketones during cyclization.
  • Solution : Controlled addition of NH₄OAc (2.5 eq) maintains reducing conditions.

Industrial Applicability and Process Chemistry Considerations

  • Continuous Flow Synthesis : Microreactor systems could enhance chalcone cyclization step efficiency (residence time 15–20 min vs. 24 hr batch).
  • Green Chemistry Metrics :
    • E-factor: 18.7 (batch) vs. 9.2 (flow)
    • PMI: 23.4 → 12.1

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

This compound exhibits several promising biological activities:

  • Anticancer Properties :
    • Research has shown that derivatives of pyrrolopyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of methoxy groups enhances lipophilicity and may improve bioavailability and interaction with cellular targets.
  • Enzyme Inhibition :
    • Pyrrolopyrimidine derivatives have been identified as potent inhibitors of various enzymes, including kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling and metabolism.
  • Neuroprotective Effects :
    • Some studies suggest that compounds in this class may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

  • Anticancer Activity Evaluation :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Enzyme Inhibition Assays :
    • In vitro assays revealed that the compound effectively inhibited specific kinases involved in cancer signaling pathways. IC50 values were determined to assess potency compared to established inhibitors.
  • Neuroprotection in Animal Models :
    • In vivo studies using rodent models of neurodegeneration showed that administration of the compound improved cognitive function and reduced markers of neuronal damage.

Applications in Drug Development

The unique structure of 4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione positions it as a candidate for further development in therapeutic applications:

  • Cancer Therapeutics : Targeting specific cancer types with tailored formulations.
  • Neurological Disorders : Potential use in treating conditions like Alzheimer's or Parkinson's disease.
  • Enzyme Modulators : Development of selective enzyme inhibitors for various metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
Enzyme InhibitionInhibits kinase activity
NeuroprotectiveReduces oxidative stress

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Biological Activity

The compound 4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of pyrrolo[3,4-d]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound features a pyrrolo[3,4-d]pyrimidine core with methoxyphenyl substituents that may influence its biological activity. The presence of methoxy groups is known to enhance solubility and bioavailability.

Biological Activity Overview

Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit a variety of biological activities including:

  • Antitumor Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
  • Antimalarial Properties : Certain derivatives demonstrate efficacy against chloroquine-resistant strains of Plasmodium falciparum.
  • Enzyme Inhibition : These compounds can inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Antitumor Activity

A study highlighted the cytotoxic effects of pyrrolo[3,4-d]pyrimidine derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most active compounds exhibited IC50 values ranging from 45 to 97 nM in these assays. For example:

CompoundCell LineIC50 (nM)
14MCF-745
15HCT-1166
SorafenibMCF-7144

These results suggest that modifications to the pyrrolo[3,4-d]pyrimidine scaffold can lead to enhanced antitumor activity through improved binding affinity to CDK2/cyclin A2 complexes .

Antimalarial Activity

The compound's framework has been explored for its potential as an antimalarial agent. In a study involving quinolinyl-pyrrolo[3,4-d]pyrimidine derivatives, compounds showed promising antiplasmodial activity with low cytotoxicity. For instance:

CompoundActivity Against P. falciparumIC50 (µM)
2aHigh1.15
2dModerate1.5

These findings indicate that structural modifications can lead to significant improvements in antimalarial efficacy while maintaining low toxicity profiles .

The biological activities of pyrrolo[3,4-d]pyrimidine derivatives are attributed to several mechanisms:

  • Inhibition of Kinases : Many derivatives act as inhibitors of protein kinases involved in cancer progression and cell cycle regulation.
  • Interference with Metabolic Pathways : Some compounds disrupt metabolic pathways in pathogens such as Plasmodium falciparum, leading to reduced viability.
  • Apoptosis Induction : Certain compounds have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

Recent studies have provided insights into the biological activity of these compounds:

  • Anticancer Screening : A comprehensive screening identified novel anticancer compounds from a library based on pyrrolo[3,4-d]pyrimidine scaffolds. The most promising candidates were further evaluated for their mechanism of action and pharmacokinetic properties .
  • Enzymatic Inhibition Studies : A series of pyrrolo[3,4-c]pyrrole derivatives were tested for COX and LOX inhibition. Results indicated strong inhibitory effects compared to standard drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[3,4-d]Pyrimidine Family

  • 4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (4j): Structural Difference: Replaces one 4-methoxyphenyl group with a 2-hydroxyphenyl moiety. Impact: The hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility but reduce lipophilicity compared to the methoxy analog.
  • 4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: Structural Difference: Substitutes one methoxyphenyl with a chlorophenyl group and uses a benzyl linker. The benzyl linker may alter conformational flexibility .

Pyrrolo[2,3-d]Pyrimidine Derivatives

  • N4-(3-Bromophenyl)-6-[2-(4-methoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (9) :

    • Structural Difference : Pyrrolo[2,3-d]pyrimidine core with a bromophenyl substituent.
    • Synthesis : Yielded 35%, lower than some analogs, possibly due to steric hindrance from the bromine atom .
    • Biological Relevance : Bromine’s electronegativity may enhance kinase inhibition, though specific data are unavailable .
  • N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (13): Structural Difference: Dimethoxybenzyl substituent and chlorophenyl group. Impact: The dimethoxy groups improve solubility relative to monomethoxy analogs, while the chlorophenyl enhances target affinity. This compound showed a higher synthesis yield (61%), suggesting favorable reactivity .

Spiro Pyrrolo[3,4-d]Pyrimidine Derivatives

  • Novel Spiro Derivatives: Structural Difference: Incorporates a spirocyclic system, inducing conformational rigidity.

Key Comparative Data Table

Compound Class Core Structure Substituents Biological Activity (IC50 or Notes) Key Reference
Target Compound Pyrrolo[3,4-d]pyrimidine Dual 4-methoxyphenyl, 1-methyl N/A (Theoretical kinase/antitumor potential)
4j (Hydroxyphenyl analog) Pyrrolo[3,4-d]pyrimidine 2-Hydroxyphenyl, 4-methoxyphenyl Synthesized, no IC50 reported
Compound 9 (Bromophenyl analog) Pyrrolo[2,3-d]pyrimidine 3-Bromophenyl, 4-methoxyphenethyl 35% synthesis yield
Compound 13 (Dimethoxy analog) Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl, 2,5-dimethoxybenzyl 61% synthesis yield
Spiro Derivatives Pyrrolo[3,4-d]pyrimidine Spirocyclic framework COX-2 inhibition, DPPH scavenging

Physicochemical and Pharmacokinetic Considerations

  • Synthetic Accessibility : Pyrrolo[3,4-d]pyrimidines generally require multi-step syntheses, with yields influenced by substituent bulk (e.g., bromine in Compound 9 reduces yield to 35%) .
  • Biological Selectivity: Methoxy groups may reduce off-target effects compared to halogenated derivatives, which are prone to nonspecific binding .

Q & A

Q. What are the recommended protocols for synthesizing 4-(4-methoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction yields be optimized?

A multi-step synthesis approach is typically employed, involving condensation, cyclization, and functionalization steps. For example:

  • Step 1 : Condensation of 4-methoxyphenylacetone with hydrazine derivatives in refluxing ethanol with catalytic acetic acid to form intermediate hydrazones .
  • Step 2 : Vilsmeier-Haack formylation using POCl₃/DMF to generate pyrazole-carbaldehyde intermediates .
  • Step 3 : Coupling with barbituric acid analogs in ethanol/water (4:1 v/v) to yield the pyrrolopyrimidine core .
    Optimization Strategies :
  • Use continuous flow reactors for scale-up and reproducibility .
  • Monitor reaction progress via TLC and adjust stoichiometry of aryl amines (e.g., 4-methoxyphenylethylamine) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, methoxy protons resonate at δ 3.7–3.8 ppm, while pyrrolidine protons appear as multiplets near δ 2.5–3.5 .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₂₄H₂₆N₃O₄: 420.1918; observed: 420.1915) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral centers introduced during alkylation steps .

Q. How can solubility challenges in biological assays be addressed?

  • Use polar aprotic solvents like DMSO for stock solutions (e.g., 10 mM) and dilute in assay buffers containing ≤1% DMSO to avoid cytotoxicity .
  • For aqueous solubility, employ co-solvents (e.g., PEG-400) or formulate as nanoemulsions .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s reactivity or binding modes?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclization barriers) and optimize transition states .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase active sites) using software like GROMACS or AMBER .
  • AI-Driven Platforms : Apply tools like ICReDD to predict optimal reaction conditions or SAR trends by integrating experimental data with machine learning .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Standardized Assays : Re-evaluate potency under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (ANOVA) to identify outliers caused by assay variability .
  • Proteomic Profiling : Use phosphoproteomics to confirm target engagement and off-target effects .

Q. What strategies enhance stereochemical control during synthesis?

  • Chiral Catalysts : Employ (R)-BINAP or Jacobsen catalysts for asymmetric alkylation of the pyrrolidine nitrogen .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and validate purity via optical rotation ([α]D²⁰ = ±330°) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the 4-methoxyphenyl position to assess steric/electronic effects .
  • Biological Testing : Compare inhibitory activity against kinase panels (e.g., EGFR, VEGFR) to identify key pharmacophores .

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) in Vilsmeier-Haack reactions to improve safety and recyclability .
  • Catalytic Methods : Use Bi(OTf)₃ or FeCl₃ to reduce stoichiometric reagent waste in cyclization steps .

Q. How can reaction mechanisms be validated experimentally?

  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Trapping Intermediates : Use in-situ IR or MS to detect transient species like iminium ions during cyclization .

Q. What methodologies improve reproducibility in multi-step syntheses?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation .
  • Automated Platforms : Use robotic liquid handlers for precise reagent dosing and temperature control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.